molecular formula C14H19BrO B12943179 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran

Cat. No.: B12943179
M. Wt: 283.20 g/mol
InChI Key: SPEIHKLAKHRGBU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound features a bromophenyl group attached to a tetrahydropyran ring, which is further substituted with a propyl group. The presence of the bromine atom in the phenyl ring and the tetrahydropyran structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The choice of solvent, catalyst, and reaction conditions can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxygen-containing derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Lactones or other oxygenated derivatives.

    Reduction: Dehalogenated compounds or reduced functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.

    2-(4-Bromophenyl)thiazole: Contains a thiazole ring instead of a tetrahydropyran ring.

    4-(4-Bromophenyl)-thiazol-2-amine: A thiazole derivative with a bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is unique due to its combination of a bromophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. The presence of the propyl group further differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

2-(4-bromophenyl)-5-propyloxane

InChI

InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3

InChI Key

SPEIHKLAKHRGBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(OC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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